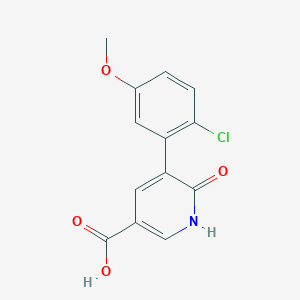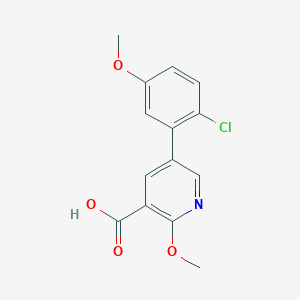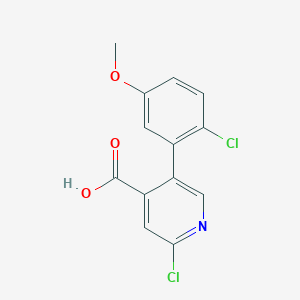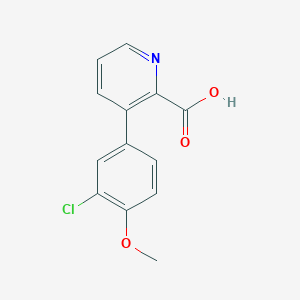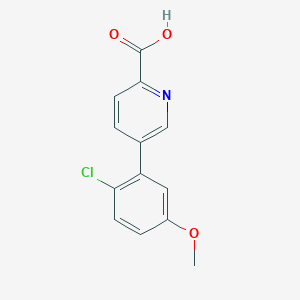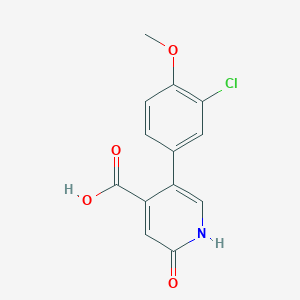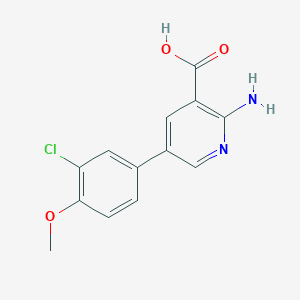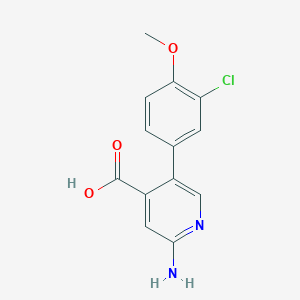
2-Chloro-5-(3-chloro-4-methoxyphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-chloro-4-methoxyphenyl)isonicotinic acid (also known as 2-C5-3-C4-MPINA) is an organic compound with a molecular formula of C8H6Cl2NO2. It is a white crystalline solid at room temperature, with a melting point of 218-220°C and a boiling point of 316°C. It is soluble in water, ethanol, and chloroform. 2-C5-3-C4-MPINA has a wide range of applications in the scientific research field, such as in the synthesis of drugs and in the study of biochemical and physiological effects.
科学研究应用
2-C5-3-C4-MPINA has a wide range of applications in the scientific research field. It is used as a precursor in the synthesis of various drugs, such as anti-inflammatory drugs and anti-cancer drugs. It is also used in the study of biochemical and physiological effects, such as the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the inhibition of the enzyme 5-lipoxygenase (5-LOX). In addition, it is used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA.
作用机制
2-C5-3-C4-MPINA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. 2-C5-3-C4-MPINA binds to the active site of the enzyme, preventing it from catalyzing the reaction that produces prostaglandins. This leads to a decrease in the production of prostaglandins and a decrease in inflammation and pain.
Biochemical and Physiological Effects
2-C5-3-C4-MPINA has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins and a decrease in inflammation and pain. In addition, it has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), leading to a decrease in the production of leukotrienes and a decrease in inflammation and pain. Furthermore, it has been shown to reduce the activity of certain transcription factors, leading to a decrease in the expression of certain genes and a decrease in inflammation and pain.
实验室实验的优点和局限性
2-C5-3-C4-MPINA is a useful compound for laboratory experiments due to its wide range of applications in the scientific research field. It has a high purity and is easily synthesized, making it a cost-effective option for laboratory experiments. However, it is important to note that 2-C5-3-C4-MPINA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and the enzyme 5-lipoxygenase (5-LOX), and therefore should be used with caution in laboratory experiments.
未来方向
Future research on 2-C5-3-C4-MPINA could focus on its potential applications in drug development. For example, it could be studied as a potential treatment for inflammatory conditions such as arthritis and asthma. In addition, further research could be conducted on its potential applications in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA. Finally, future research could focus on its potential applications in the study of biochemical and physiological effects, such as the inhibition of enzymes involved in inflammation and pain.
合成方法
2-C5-3-C4-MPINA can be synthesized by reacting 4-methoxyphenyl isocyanate with 2-chloro-5-chloromethylpyridine. First, the 4-methoxyphenyl isocyanate is reacted with 2-chloro-5-chloromethylpyridine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction produces a product, 2-chloro-5-(3-chloro-4-methoxyphenyl)isonicotinic acid, which is then purified by recrystallization.
属性
IUPAC Name |
2-chloro-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-11-3-2-7(4-10(11)14)9-6-16-12(15)5-8(9)13(17)18/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYFCNMLOYBMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687938 |
Source


|
| Record name | 2-Chloro-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-74-7 |
Source


|
| Record name | 2-Chloro-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

